molecular formula C11H19Cl B15254080 3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane

3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane

Cat. No.: B15254080
M. Wt: 186.72 g/mol
InChI Key: XNAKXJWZDPALAG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane is a bicyclic organic compound. Bicyclic compounds are characterized by having two fused rings, which can impart unique chemical properties and reactivity. This particular compound features a chloromethyl group and a 2-methylpropyl group attached to the bicyclo[3.1.0]hexane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic precursor.

    Alkylation: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the bicyclic framework or the attached functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine derivative of the original compound.

Scientific Research Applications

3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of bicyclic compounds on biological systems.

    Medicine: Investigation into its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the 2-methylpropyl group.

    3-(2-methylpropyl)bicyclo[3.1.0]hexane: Lacks the chloromethyl group.

    Bicyclo[3.1.0]hexane: The parent bicyclic structure without any substituents.

Uniqueness

3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[31

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

3-(chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane

InChI

InChI=1S/C11H19Cl/c1-8(2)4-11(7-12)5-9-3-10(9)6-11/h8-10H,3-7H2,1-2H3

InChI Key

XNAKXJWZDPALAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CC2CC2C1)CCl

Origin of Product

United States

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